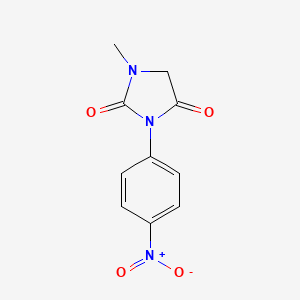

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione

Description

Propriétés

IUPAC Name |

1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMETUHFKFADYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441103 | |

| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92088-75-0 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92088-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

One-Pot Sequential Synthesis

A streamlined method employs a one-pot procedure using ethyl cyanoacetate and ethylglycinate hydrochloride:

Green Chemistry Approaches

Recent methods emphasize solvent-free conditions or microwave-assisted synthesis to reduce environmental impact:

- Microwave irradiation : Reduces reaction time to 30 minutes with comparable yields (70–75%).

- Solvent-free cyclization : Achieves 68% yield using mechanochemical grinding.

Comparative Analysis of Synthetic Methods

The table below contrasts traditional and modern methods:

| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Classical Condensation | 65–70 | 8–10 | 95 | Well-established protocol |

| One-Pot Sequential | 75–78 | 6 | 98 | Reduced steps |

| Microwave-Assisted | 70–75 | 0.5 | 97 | Rapid synthesis |

| Solvent-Free | 65–68 | 4 | 94 | Eco-friendly |

Critical Insight : The one-pot method balances efficiency and yield, while microwave techniques prioritize speed.

Structural Confirmation and Purity Control

Post-synthesis analyses ensure product integrity:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazolidine-2,4-dione structure and nitro group positioning.

- X-Ray Diffraction : Validates intramolecular hydrogen bonding and stereochemistry.

- HPLC : Purity ≥98% achieved via recrystallization or column chromatography.

Industrial-Scale Production Considerations

For bulk synthesis, scalability challenges include:

- Cost of Catalysts : p-TSA is cost-effective but requires neutralization.

- Waste Management : Ethanol recovery systems mitigate solvent waste.

- Process Automation : Continuous flow reactors improve consistency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

Reduction: 1-Methyl-3-(4-aminophenyl)imidazolidine-2,4-dione.

Substitution: Various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione serves as a crucial building block in organic synthesis. Its synthesis typically involves the condensation of 4-nitrobenzaldehyde with methylamine to form an intermediate Schiff base, followed by cyclization with urea. This multi-step process allows for the creation of various derivatives through further chemical modifications.

Key Reactions:

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon.

- Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles under controlled conditions.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .

- Anticancer Potential: The compound's structural similarity to biologically active molecules has led to investigations into its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Applications

The compound is being explored for its potential use in drug development. Its ability to serve as a precursor for synthesizing bioactive compounds makes it a valuable target in pharmaceutical chemistry. The structural characteristics of this compound may allow it to mimic or enhance the efficacy of existing drugs.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and new materials. Its versatility as a reagent in organic synthesis enables the development of complex molecules necessary for various applications in chemical manufacturing.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications and efficacy of this compound:

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione

- 1-Methyl-3-(2-nitrophenyl)imidazolidine-2,4-dione

Comparison: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, the 4-nitrophenyl derivative may exhibit different chemical and biological properties due to steric and electronic effects .

Activité Biologique

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine-2,4-dione core with a methyl group at position 1 and a nitrophenyl group at position 3. The presence of the nitro group is significant as it can undergo bioreduction, potentially leading to reactive intermediates that may interact with various cellular components.

| Property | Detail |

|---|---|

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 196.17 g/mol |

| Functional Groups | Imidazolidine, Nitro group |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent.

The precise mechanism of action for this compound remains to be fully characterized. However, the following points summarize current understanding:

- Bioreduction of Nitro Group : The nitro group may be reduced to form reactive intermediates that can covalently bind to cellular macromolecules.

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways, which could explain its biological effects.

- Cellular Signaling Pathways : It potentially modulates signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study reported that this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Line Testing :

-

Mechanistic Insights :

- Research utilizing molecular docking studies indicated that the compound binds effectively to active sites of certain kinases involved in cancer progression, potentially inhibiting their activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | Nitro group at position 3 | Moderate antimicrobial activity |

| 1-Methyl-3-(2-nitrophenyl)imidazolidine-2,4-dione | Nitro group at position 2 | Lower cytotoxicity compared to target compound |

| 1-Methyl-3-(4-amino phenyl)imidazolidine-2,4-dione | Amino group instead of nitro | Enhanced solubility but reduced activity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione using experimental design principles?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while capturing interactions between variables. Post-synthesis, validate purity via NMR and IR spectroscopy to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methyl and 4-nitrophenyl groups). For example, splitting patterns in -NMR can resolve stereochemistry, while -NMR identifies carbonyl and aromatic carbons .

- IR : Detect key functional groups (e.g., C=O stretching at ~1700–1750 cm, nitro group vibrations at ~1500–1350 cm) .

- HRMS : Verify molecular weight and isotopic patterns to rule out impurities .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize reaction protocols using controlled conditions (e.g., anhydrous solvents, inert atmosphere) and document deviations. Cross-validate results using interlaboratory studies, comparing NMR and melting point data. Address discrepancies by analyzing trace impurities via UPLC-MS or adjusting recrystallization solvents .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. For example, simulate the electrophilic substitution at the 4-nitrophenyl group to predict regioselectivity. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction progress via in situ FTIR) .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound’s properties?

- Methodological Answer : Conduct sensitivity analyses to identify variables (e.g., solvent effects, steric hindrance) that may deviate from idealized computational models. For instance, discrepancies in reaction yields may arise from unaccounted solvation effects in DFT calculations. Use multiscale modeling (QM/MM) or experimental probes like X-ray crystallography to refine computational parameters .

Q. What reactor design considerations are critical for scaling up reactions involving this compound?

- Methodological Answer : Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD). For exothermic reactions (e.g., nitration steps), employ jacketed reactors with precise temperature control. Evaluate mass transfer limitations in multiphase systems using dimensionless numbers (e.g., Damköhler, Sherwood) .

Q. How can advanced separation techniques improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Utilize membrane-based separations (e.g., nanofiltration) or chiral stationary phases in HPLC to isolate enantiomers or nitro-substituted byproducts. For thermally labile derivatives, consider low-temperature crystallization or supercritical CO extraction .

Data Contradiction and Validation

Q. What steps should researchers take when NMR data suggests unexpected stereochemistry or impurities?

- Methodological Answer :

- Step 1 : Repeat synthesis under stricter anhydrous conditions to exclude solvent adducts.

- Step 2 : Perform 2D NMR (e.g., NOESY, HSQC) to confirm spatial proximity of substituents.

- Step 3 : Compare experimental -NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to identify mismatches .

Q. How can researchers address inconsistencies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). Use multivariate analysis to correlate structural features (e.g., nitro group orientation) with activity trends. Cross-reference crystallographic data to confirm active conformations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.